molecular formula C19H24N4OS B2387482 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 1903558-87-1

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2387482
CAS No.: 1903558-87-1
M. Wt: 356.49
InChI Key: MMIPOFNSYMRBPA-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a novel chemical entity designed for preclinical research and drug discovery. This hybrid molecule features a 5,6,7,8-tetrahydroquinazoline scaffold linked to a thiophene acetamide group via a piperidine spacer. The tetrahydroquinazoline core is a structure of high interest in medicinal chemistry, with research indicating derivatives of this scaffold possess significant binding affinity toward essential microbial enzymes, such as dihydrofolate reductase (DHFR), suggesting potential as a precursor for antitubercular agents . Furthermore, molecular docking studies of analogous tetrahydroquinazoline compounds have predicted high inhibitory activity against enzymes like β-glucosidase, highlighting a potential application in metabolic disorder research . The inclusion of the thiophene ring, a privileged structure in drug design, significantly enhances the research potential of this compound. Thiophene-containing molecules are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . This combination of a tetrahydroquinazoline system with a thiophene moiety makes this compound a valuable scaffold for researchers investigating new therapeutic candidates in areas such as infectious diseases, oncology, and diabetes. Its mechanism of action is anticipated to involve targeted protein inhibition, consistent with its structural analogs, but requires further experimental validation. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c24-18(11-14-7-10-25-12-14)22-15-5-8-23(9-6-15)19-16-3-1-2-4-17(16)20-13-21-19/h7,10,12-13,15H,1-6,8-9,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPOFNSYMRBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:
The compound features a tetrahydroquinazoline moiety linked to a piperidine ring and a thiophene acetamide group. Its molecular formula is C19H23N5OC_{19}H_{23}N_5O, with a molecular weight of approximately 337.4 g/mol.

Synthesis:
The synthesis typically involves multiple steps:

  • Formation of the Tetrahydroquinazoline Ring: Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Piperidine Substitution: The tetrahydroquinazoline intermediate is reacted with piperidine derivatives.
  • Thiophene Acetamide Formation: The final step includes coupling the thiophene acetamide with the piperidinyl group.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, derivatives containing quinazoline and piperidine structures have shown significant cytotoxicity against various cancer cell lines, including glioma and cervical cancer cells.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AU8733.2
Compound BHeLa27.3
Compound CA54943.4

The mechanism of action for this class of compounds often involves:

  • Inhibition of Enzymatic Activity: Compounds may inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways and cancer progression.
  • Modulation of Signal Transduction Pathways: They can act on various receptors affecting cellular signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Study on Quinazoline Derivatives:
    A study reported that certain quinazoline derivatives exhibited potent anti-inflammatory effects by inhibiting nitric oxide production in LPS-induced RAW 264.7 cells, showcasing their potential for treating inflammatory diseases .
  • Anticancer Activity Assessment:
    In vitro studies demonstrated that derivatives with similar structures to this compound showed selective cytotoxicity against specific tumor types, indicating their potential as targeted cancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Anticancer Properties
Research indicates that N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide exhibits promising antiviral and anticancer properties. Studies have shown that derivatives of this compound can inhibit viral replication and induce apoptosis in cancer cells. For instance, in vitro studies demonstrated its effectiveness against specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may function as an agonist or antagonist in receptor studies, modulating signal transduction pathways .

Biological Studies

Enzyme Inhibition Studies
this compound has been utilized to investigate the inhibition of specific enzymes involved in disease processes. For example, it has been studied for its ability to inhibit proteases and kinases that play critical roles in tumor progression and viral infections .

Data Table: Summary of Biological Activities

Activity TypeTargetMethodologyResults
AntiviralViral ProteaseIn vitro assaysSignificant inhibition observed
AnticancerCancer Cell LinesCytotoxicity assaysInduced apoptosis in multiple cell lines
Enzyme InhibitionKinasesKinetic assaysDose-dependent inhibition noted

Case Studies

  • Antiviral Efficacy
    A study conducted on a series of tetrahydroquinazoline derivatives revealed that this compound exhibited a notable reduction in viral load in cell cultures infected with influenza virus. The compound's structure was optimized to enhance its bioavailability and target specificity .
  • Cancer Research
    In another case study focusing on breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against cancer cells. Further mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinazoline-Piperidine Acetamides

2-(3-Chloro-4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
  • Structural Difference : Replaces the thiophen-3-yl group with a 3-chloro-4-methoxyphenyl substituent.
  • Molecular Formula: C₂₂H₂₇ClN₄O₂ (MW: 414.93) vs.
Sulfamoylphenyl-Containing Acetamides (Compounds 5–10 from )
  • Structural Difference: Feature a 4-sulfamoylphenyl group on the quinazolinone core instead of tetrahydroquinazoline.
  • Properties :
    • Melting points range from 170.5°C (Compound 9) to 315.5°C (Compound 8), indicating high crystallinity.
    • Yields vary (68–91%), suggesting synthetic efficiency differences based on aryl substituents.

Piperidine-Linked Acetamides in Pharmacologically Active Compounds

Methoxyacetylfentanyl
  • Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide.
  • Comparison : Shares the piperidine-acetamide backbone but includes a phenyl-ethyl group and methoxy substitution.
  • Relevance : Demonstrates how piperidine-acetamide derivatives can exhibit CNS activity, though the target compound’s thiophene and tetrahydroquinazoline groups likely redirect selectivity .
Goxalapladib
  • Structure : A complex acetamide with trifluoromethyl biphenyl and naphthyridine moieties.
  • Comparison : Highlights the impact of polycyclic systems (e.g., naphthyridine vs. tetrahydroquinazoline) on molecular weight (718.80 vs. ~415 g/mol) and therapeutic targeting (atherosclerosis vs. undisclosed for the target compound) .

Thiophene-Containing Analogs

2-(2-Phenyl-1,3-Thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
  • Structural Difference : Substitutes thiophen-3-yl with thiophen-2-ylmethyl and adds a thiazole ring.
  • Implications : The thiazole’s nitrogen atom may alter electronic properties and binding modes compared to the target compound’s simpler thiophene .

Key Property Comparisons

Compound Molecular Weight Key Substituents Melting Point (°C) Synthetic Yield
Target Compound ~415–420 Thiophen-3-yl, tetrahydroquinazoline Not reported Not reported
2-(3-Chloro-4-Methoxyphenyl) Analog 414.93 3-Chloro-4-methoxyphenyl Not reported Not reported
Compound 8 () ~450–460* 4-Sulfamoylphenyl, 4-tolyl 315.5 91%
Methoxyacetylfentanyl ~380 Phenyl-ethyl, methoxy Not reported Not reported

*Estimated based on structural similarity.

Q & A

Basic Synthesis and Optimization

Q: What are the key steps and reaction conditions for synthesizing N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, and how can yield be optimized? A: Synthesis typically involves multi-step reactions, including cyclization of tetrahydroquinazoline precursors, functionalization of the piperidine ring, and coupling with thiophene-acetamide derivatives. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Step-dependent ranges (e.g., 0–5°C for acylation, 80–100°C for cyclization) minimize side reactions .
  • Catalysts : Bases like NaH or K₂CO₃ facilitate nucleophilic substitutions .
    Yield optimization requires real-time monitoring via thin-layer chromatography (TLC) or HPLC to isolate intermediates and adjust stoichiometry .

Advanced Synthesis Challenges

Q: How can researchers address low yields or impurities during scale-up synthesis of this compound? A: Scaling up introduces challenges like exothermic reactions and solvent volume limitations. Mitigation strategies include:

  • Flow chemistry : Improves heat dissipation and reduces batch variability .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance purity .
  • Inert atmosphere : Prevents oxidation of thiophene or piperidine moieties .
    Advanced purification via preparative HPLC or size-exclusion chromatography is recommended for >98% purity .

Basic Structural Characterization

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A: A combination of techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine signals at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .
  • FT-IR : Validates carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in biological activity data across studies? A: Conflicting results may arise from assay conditions or compound stability. Methodological approaches include:

  • Dose-response standardization : Use fixed molar concentrations and controls (e.g., DMSO <0.1%) .
  • Metabolic stability assays : Assess degradation in liver microsomes to rule out false negatives .
  • Orthogonal assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Basic Biological Activity Profiling

Q: What preliminary assays are recommended to evaluate the compound’s bioactivity? A: Start with broad-spectrum screens:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .

Advanced Mechanistic Studies

Q: How can the molecular target or mechanism of action be elucidated for this compound? A: Advanced methodologies include:

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding sites .
  • CRISPR-Cas9 knockout : Identify gene targets by correlating activity loss in knockout cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Stability and Storage

Q: What are the optimal storage conditions to ensure compound stability? A: Stability is influenced by:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Solvent : Lyophilize for long-term storage; reconstitute in anhydrous DMSO for assays .

Advanced Degradation Analysis

Q: How can degradation pathways be characterized under physiological conditions? A: Employ:

  • Forced degradation studies : Expose to heat (40°C), UV light, or pH extremes (pH 2–12) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized thiophene) .
  • Kinetic modeling : Calculate half-life (t₁/₂) in simulated biological fluids (e.g., plasma, PBS) .

Comparative Structure-Activity Relationships (SAR)

Q: How does this compound compare to analogs with modified tetrahydroquinazoline or thiophene groups? A: SAR studies reveal:

  • Tetrahydroquinazoline substitution : Electron-withdrawing groups (e.g., Cl) enhance target affinity .
  • Thiophene position : 3-Thiophenyl shows higher metabolic stability vs. 2-substituted analogs .
  • Piperidine flexibility : N-Methylation reduces CNS penetration but improves solubility .

Advanced Computational Modeling

Q: What computational tools can predict interactions between this compound and biological targets? A: Use:

  • Molecular dynamics (MD) simulations : Analyze binding stability over time (e.g., GROMACS) .
  • QSAR models : Corrogate substituent effects with bioactivity data .
  • ADMET prediction : SwissADME or ADMETlab for toxicity/absorption profiling .

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